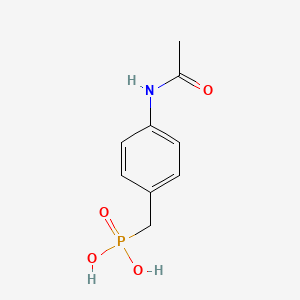

4-(Acetylamino)benzylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80434-81-7 |

|---|---|

Molecular Formula |

C9H12NO4P |

Molecular Weight |

229.17 g/mol |

IUPAC Name |

(4-acetamidophenyl)methylphosphonic acid |

InChI |

InChI=1S/C9H12NO4P/c1-7(11)10-9-4-2-8(3-5-9)6-15(12,13)14/h2-5H,6H2,1H3,(H,10,11)(H2,12,13,14) |

InChI Key |

DNUQPWAYLJSQOG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |

Synonyms |

4-(acetylamino)benzylphosphonate p-AABP para-(acetylamino)benzylphosphonate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Acetylamino Benzylphosphonate and Its Analogs

Strategic Approaches to the Synthesis of 4-(Acetylamino)benzylphosphonate

The construction of the C-P bond in benzylphosphonates is the cornerstone of their synthesis. Several strategic pathways have been developed, primarily revolving around the formation of this bond through various phosphorylation techniques or the modification of pre-existing functional groups.

Phosphorylation Strategies for Benzyl (B1604629) Derivatives

The formation of the phosphonate (B1237965) group on a benzyl scaffold can be achieved through several reliable methods, with the Michaelis-Arbuzov reaction being the most conventional. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, in this case, a 4-(acetylamino)benzyl halide, to form a phosphonium (B103445) intermediate which then rearranges to the final phosphonate product. wikipedia.orgorganic-chemistry.org

Key phosphorylation strategies include:

Michaelis-Arbuzov Reaction : This classic method reacts a trialkyl phosphite with a 4-(acetylamino)benzyl halide. It is a widely used and robust method for creating the P-C bond. wikipedia.orgnih.govquimicaorganica.org

Michaelis-Becker Reaction : An alternative conventional method that also contributes to the synthesis of organophosphorus compounds. frontiersin.org

Palladium-Catalyzed Cross-Coupling : A more modern approach involves the palladium-catalyzed reaction between H-phosphonate diesters and benzyl halides. researchgate.net This method can be highly efficient, with some protocols using microwave irradiation to achieve quantitative yields in minutes. organic-chemistry.org

Pudovik Reaction : This strategy involves the addition of a dialkyl phosphite to a carbonyl compound. For the synthesis of an analog, this would typically involve reacting N-(4-formylphenyl)acetamide with a dialkyl phosphite to form an α-hydroxy phosphonate. nih.govscielo.org.za

Alcohol-Based Michaelis-Arbuzov Reaction : This variation allows for the direct conversion of benzyl alcohol derivatives, such as 4-(acetylamino)benzyl alcohol, into the corresponding phosphonate, offering an alternative to starting with a benzyl halide. nih.govrsc.org

| Reaction Name | Key Reactants | Description | Reference |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | 4-(Acetylamino)benzyl halide + Trialkyl phosphite | A classic, thermally induced reaction forming a P-C bond via a phosphonium salt intermediate. | wikipedia.orgorganic-chemistry.org |

| Pd-Catalyzed Cross-Coupling | 4-(Acetylamino)benzyl halide + Dialkyl H-phosphonate | A modern, efficient method using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple the reactants, often with high yields and mild conditions. | researchgate.netorganic-chemistry.org |

| Pudovik Reaction | N-(4-formylphenyl)acetamide + Dialkyl phosphite | Addition of a phosphite to an aldehyde, typically base-catalyzed, to form an α-hydroxy phosphonate analog. | nih.govscielo.org.za |

| Alcohol-Based Michaelis-Arbuzov | 4-(Acetylamino)benzyl alcohol + Trialkyl phosphite | A direct conversion of an alcohol to a phosphonate, avoiding the need to first prepare a halide. | nih.govrsc.org |

Functional Group Interconversion and Protection/Deprotection Schemes

The synthesis of this compound must consider the interplay of the functional groups present. The acetylamino group can be installed at various stages of the synthesis through functional group interconversion (FGI). For instance, a common precursor is 4-nitrobenzylphosphonate, where the nitro group is reduced to an amine and subsequently acetylated.

Protecting groups are essential when a planned reaction is incompatible with existing functional groups. organic-chemistry.org The amino group is nucleophilic and may require protection during certain reactions. organic-chemistry.org The acetyl group in the target molecule itself can be viewed as a protecting group for the aniline (B41778) nitrogen. If a synthetic step required a free amine, the acetyl group could be hydrolyzed and later reintroduced. Conversely, if a reaction needed to be performed that was incompatible with the amine, a more robust protecting group like a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group could be employed and then removed to allow for the final acetylation. organic-chemistry.orglibretexts.orgcommonorganicchemistry.com The strategic timing of FGI and phosphorylation steps is crucial for an efficient synthesis.

Novel Synthetic Routes and Improved Yields in Academic Laboratories

Recent research has focused on developing more efficient, sustainable, and high-yielding synthetic routes for benzylphosphonates. A notable advancement is the use of palladium-catalyzed cross-coupling reactions, which often proceed under milder conditions than the traditional Arbuzov reaction. researchgate.net The use of microwave assistance in these couplings has been shown to reduce reaction times dramatically, from hours to mere minutes, while maintaining excellent yields. organic-chemistry.org

In a move towards greener chemistry, a protocol has been developed using a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene (B3416737) glycol (PEG-400) as a benign solvent. frontiersin.org This method allows the reaction of benzyl halides and dialkyl phosphites to proceed smoothly at room temperature, avoiding volatile and toxic organic solvents. frontiersin.org Furthermore, research into new synthetic pathways for related bis-benzylphosphonate structures has demonstrated the potential for significant yield improvements, in one case from 1% to 38%, highlighting the ongoing effort to optimize these transformations. nih.gov

Stereoselective Synthesis of this compound Enantiomers (if applicable)

The parent compound, this compound, is achiral as it lacks a stereocenter. Therefore, stereoselective synthesis is not applicable to the molecule itself.

However, this area becomes highly relevant for analogs of this compound that do contain chiral centers. For instance, an analog with a substituent at the α-carbon, such as diethyl 1-(4-acetylaminophenyl)ethylphosphonate, would be chiral. The synthesis of single enantiomers of such chiral phosphonates is of great interest, as different stereoisomers can have vastly different biological activities. frontiersin.org Methodologies to achieve this include the asymmetric hydrogenation of α,β-unsaturated phosphonate precursors using chiral rhodium complexes, which can yield chiral phosphonates with excellent enantioselectivities (up to 99.9% ee). acs.org Other approaches include asymmetric catalysis using transition metal complexes with chiral ligands and enzymatic kinetic resolution. frontiersin.orgmdpi.com

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

The synthesis of isotopically labeled compounds is crucial for studying reaction mechanisms, metabolic pathways, and target engagement. While specific literature on the isotopic labeling of this compound is not prominent, established synthetic routes can be adapted using labeled precursors.

Carbon-13/14 Labeling : A ¹³C or ¹⁴C label could be incorporated into the benzyl ring by starting the synthesis with a correspondingly labeled toluene (B28343) or benzaldehyde (B42025) derivative.

Phosphorus-32 Labeling : For studies involving the phosphonate group, a radioactive ³²P label can be introduced by using a labeled phosphite, such as [³²P]triethyl phosphite, in the Michaelis-Arbuzov reaction.

Deuterium/Tritium Labeling : Hydrogen isotopes (²H or ³H) can be introduced at various positions. For example, labeling the benzylic methylene (B1212753) group could be achieved by reducing a 4-acetylaminobenzoylphosphonate precursor with a labeled reducing agent like sodium borodeuteride (NaBD₄).

These labeled analogs are invaluable tools for pharmacokinetic studies and for elucidating the molecular mechanisms of action, such as tracking protein phosphorylation. nih.gov

Chemical Derivatization Strategies for Structure-Activity Relationship (SAR) Probing

To explore the biological potential of this compound, chemical derivatization is employed to create a library of analogs for structure-activity relationship (SAR) studies. This involves systematically modifying different parts of the molecule to understand how structural changes affect biological activity. nih.govnih.gov

Studies on related benzylphosphonate derivatives have shown that such modifications can have a profound impact. For example, the introduction of a boronic acid moiety onto the phenyl ring of a diethyl benzylphosphonate was found to significantly enhance its antimicrobial activity. nih.gov Similarly, the biological activity of metabolites of a related phosphonate drug, which include derivatives from de-alkylation or ring hydroxylation, was found to be lower than the parent compound, highlighting the sensitivity of the structure to biological function. nih.gov

Key derivatization strategies for SAR probing of this compound would include:

| Molecular Region | Derivatization Strategy | Examples | Potential Impact |

|---|---|---|---|

| Aromatic Ring | Introduce substituents at various positions (ortho, meta). | -Halogens (F, Cl, Br) -Alkyl groups (CH₃) -Alkoxy groups (OCH₃) -Boronic acid | Modulate lipophilicity, electronic properties, and steric interactions with the target. nih.govnih.gov |

| Acetylamino Group | Modify the N-acyl group or replace the entire functionality. | -N-propionyl, N-benzoyl -Sulfonamide -Urea/Thiourea | Alter hydrogen bonding capacity and overall polarity. mdpi.com |

| Phosphonate Ester | Vary the ester alkyl groups or hydrolyze to the acid. | -Dimethyl, Di-isopropyl esters -Mono-ester -Phosphonic acid | Affect cell permeability, metabolic stability, and target binding through charge and size changes. nih.gov |

Molecular Interactions and Mechanistic Elucidation of 4 Acetylamino Benzylphosphonate

Enzyme Inhibition Kinetics and Mechanistic Classification in In Vitro Systems

Enzyme inhibition kinetics are fundamental to understanding how a compound interacts with its target enzyme. These studies measure the effect of the inhibitor on the rate of the enzyme-catalyzed reaction, providing insights into the mechanism of inhibition.

Reversible and Irreversible Inhibition Studies

The initial step in characterizing an enzyme inhibitor is to determine whether its action is reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, for example, by dilution, restoring enzyme activity. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. nih.gov

Phosphonate (B1237965) derivatives can act as either reversible or irreversible inhibitors depending on their chemical structure and the specific enzyme they target. For instance, some phosphonamidates have been shown to act as irreversible inhibitors of β-lactamases by phosphonylating the active-site serine residue. nih.gov Conversely, many phosphonate analogues of amino acids act as competitive reversible inhibitors of peptidases and other enzymes. researchgate.netnih.gov Rapid dilution experiments are a common method to distinguish between these two modes of inhibition; a return of enzyme activity upon dilution indicates reversible inhibition. nih.gov

Determination of Inhibition Constants (K_i, IC_50)

To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i). The IC_50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.com While useful for initial screening, the IC_50 value can be influenced by substrate concentration.

The inhibition constant (K_i), on the other hand, is a more fundamental measure of the inhibitor's binding affinity for the enzyme. For a competitive inhibitor, K_i represents the dissociation constant of the enzyme-inhibitor complex. sigmaaldrich.com For other types of reversible inhibition (non-competitive, uncompetitive), the kinetic analysis is more complex. The relationship between IC_50 and K_i for a competitive inhibitor is described by the Cheng-Prusoff equation: K_i = IC_50 / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis constant of the substrate. sigmaaldrich.com

The following table presents hypothetical inhibition data for 4-(Acetylamino)benzylphosphonate against a putative target enzyme, based on values reported for other phosphonate inhibitors against various enzymes. nih.govmdpi.commun.caillinois.edu

| Inhibitor | Target Enzyme | IC_50 (µM) | K_i (nM) | Type of Inhibition |

| This compound (Hypothetical) | Putative Target Kinase | 1.5 | 75 | Competitive |

| Phosphonate Analog 1 | Human Mevalonate Kinase | 0.965 | - | - |

| Phosphonate Analog 2 | Human Alanine Aminopeptidase | - | <1000 | Competitive |

| Bisphosphonate Analog | Human Phosphoglycerate Kinase | 0.84 | - | - |

Identification and Validation of Molecular Targets of this compound

Identifying the specific molecular target(s) of a bioactive compound is crucial for understanding its mechanism of action. For phosphonate compounds, which often mimic natural phosphates, a wide range of enzymes can be potential targets. These include, but are not limited to, protein tyrosine phosphatases (PTPs), kinases, peptidases, and enzymes involved in amino acid or carbohydrate metabolism. researchgate.netmdpi.comnih.gov

In silico target prediction can be an initial step, where the structure of the compound is computationally screened against libraries of known protein structures to identify potential binding partners. nih.gov Experimental validation is then essential. This can be achieved through various techniques, such as activity-based protein profiling (ABPP), where a tagged version of the inhibitor is used to pull down its binding partners from a cell lysate. The identified proteins are then analyzed by mass spectrometry. uu.nl

Another approach is to screen the compound against a panel of purified enzymes, particularly those suspected to be targets based on the compound's structural similarity to known substrates or inhibitors. For a compound like this compound, enzymes that bind phospho-tyrosine or other aromatic phosphates would be logical candidates for screening.

Binding Mode Analysis Through Structural Biology Techniques

To understand the molecular basis of inhibition, it is essential to determine the three-dimensional structure of the inhibitor bound to its target enzyme. Structural biology techniques provide atomic-level details of these interactions.

Crystallographic Studies of this compound-Protein Complexes

X-ray crystallography is a powerful technique for elucidating the binding mode of an inhibitor. This involves co-crystallizing the inhibitor with its target protein and then determining the structure of the complex by analyzing the diffraction pattern of X-rays passing through the crystal.

Crystallographic studies of phosphonate inhibitors bound to their target enzymes have revealed key molecular interactions. For example, the crystal structure of a phosphonate inhibitor bound to D-Ala-D-Ala peptidase showed that the inhibitor phosphonylated the catalytic serine residue, with one of the phosphonyl oxygens occupying the oxyanion hole, thus mimicking the tetrahedral transition state of the normal enzymatic reaction. nih.gov Similarly, studies on tryptophan synthase with phosphonate inhibitors have shown that the inhibitors bind in a similar fashion to the natural substrate, inducing conformational changes in active site residues like Glu-49 and Phe-212. nih.govacs.org A very short hydrogen bond between a phosphonate oxygen and a serine hydroxyl group was identified as a key stabilizing interaction. nih.govacs.org

For a hypothetical complex of this compound with a target kinase, one might expect to see the phosphonate group interacting with a key catalytic residue (e.g., a serine) and forming hydrogen bonds with residues in the active site. The acetylamino-benzyl group would likely occupy a hydrophobic pocket, with the acetylamino group potentially forming additional hydrogen bonds that contribute to binding affinity and specificity.

Cryo-Electron Microscopy Investigations of Molecular Interactions

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative and complement to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. youtube.com In cryo-EM, a solution of the protein-inhibitor complex is rapidly frozen, and the structure is determined by averaging images of thousands of individual particles. nih.govbiorxiv.org

Biochemical Pathways Modulation by this compound

Based on the known activities of analogous compounds, this compound likely modulates biochemical pathways through the inhibition of key enzymes such as phosphatases and proteases.

Inhibition of Phosphatases:

Benzylphosphonic acids are recognized as potent inhibitors of phosphatases, enzymes that play crucial roles in cellular signaling by removing phosphate (B84403) groups from substrates. Human prostatic acid phosphatase (PAP), a member of the acid phosphatase family, has been a significant target for inhibitors due to its elevated levels in prostate cancer. nih.govwikipedia.org Research on a series of benzylphosphonic acid inhibitors has demonstrated that these compounds can exhibit high potency. For instance, α-benzylaminobenzylphosphonic acid showed a 3500-fold improvement in potency over its carbon analogue, with an IC50 value of 4 nM against human PAP. nih.gov The phosphonate moiety is crucial for this inhibitory activity, as its replacement with a phosphinic or carboxylic acid group leads to a significant reduction in potency. nih.gov

The inhibitory potential of these compounds is attributed to several favorable interactions within the enzyme's active site, including interactions with the phosphate-binding region and hydrophobic interactions from the benzyl (B1604629) and phenylphosphonic acid moieties. nih.gov It is plausible that this compound could act as an inhibitor of phosphatases like PAP or protein tyrosine phosphatases (PTPs). PTPs are critical regulators of signal transduction pathways, and their aberrant function is linked to various diseases. wikipedia.orgnih.gov The acetylamino group could potentially form additional hydrogen bonds within the active site of a target phosphatase, thereby influencing its inhibitory activity and selectivity.

Potential Interaction with Proteases:

Certain α-aminophosphonate derivatives have been shown to be selective and highly potent inhibitors of serine proteases. nih.gov These enzymes are involved in a wide range of physiological and pathological processes, including cancer growth and metastasis. nih.gov While this compound is not an α-aminophosphonate, the general principle of phosphonates acting as transition-state analogs for peptide bond hydrolysis could extend to this compound, suggesting a potential for interaction with certain proteases.

Antimicrobial Activity and DNA Interaction:

Studies on diethyl benzylphosphonate derivatives have revealed their potential as antimicrobial agents against Escherichia coli. nih.govicm.edu.plresearchgate.net The mechanism of action is thought to involve the destabilization of the bacterial cell membrane and subsequent interaction with DNA, potentially through the induction of enzymes like topoisomerases and helicases that destabilize DNA structure. nih.gov The introduction of different substituents on the phenyl ring was found to significantly impact the antimicrobial activity. nih.govicm.edu.plresearchgate.net This suggests that this compound could also exhibit antimicrobial properties by modulating bacterial biochemical pathways related to cell envelope integrity and DNA replication.

Cellular Assays for Mechanistic Understanding at the Molecular Level (excluding in vivo efficacy)

To elucidate the specific molecular mechanisms of this compound, a variety of cellular assays would be necessary. These assays would aim to identify its direct molecular targets and characterize its effects on cellular signaling pathways.

Enzyme Inhibition Assays:

The primary approach to investigate the mechanism of action would involve a panel of enzyme inhibition assays. mdpi.comnih.govnih.gov Based on the activities of related compounds, key enzymes to test would include:

Prostatic Acid Phosphatase (PAP): Assays using purified PAP would determine the IC50 value of this compound, quantifying its inhibitory potency. nih.govrndsystems.com

Protein Tyrosine Phosphatases (PTPs): A panel of different PTPs (e.g., PTP1B, SHP-1, SHP-2) would be crucial to assess both the inhibitory activity and the selectivity profile of the compound. nih.gov This is important as selectivity is a key factor in developing therapeutic agents.

Serine Proteases: Assays with various serine proteases could reveal any potential inhibitory activity against this class of enzymes. nih.gov

Data from Related Benzylphosphonate Derivatives in Enzyme Inhibition Assays:

| Compound | Target Enzyme | IC50 Value | Reference |

| α-Benzylaminobenzylphosphonic acid | Human Prostatic Acid Phosphatase | 4 nM | nih.gov |

| Diaryl α-aminophosphonate derivatives | Serine Proteases | Not specified (highly potent) | nih.gov |

This table presents data from structurally related compounds to infer the potential activity of this compound.

Cell-Based Assays:

Following initial enzymatic screening, cell-based assays would provide a more comprehensive understanding of the compound's effects in a biological context.

Cytotoxicity Assays: The cytotoxic or cytostatic effects of this compound would be evaluated against a panel of human cancer cell lines (e.g., prostate, breast, lung). nih.govnih.gov Assays like the MTT or sulforhodamine B (SRB) assay would determine the concentration-dependent effects on cell viability.

Cytotoxicity Data of Related α-Aminophosphonate Derivatives:

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Phosphinoylmethyl-aminophosphonate derivative 2e | MDA-MB 231 (Breast Adenocarcinoma) | Not specified (significant cytostatic effect) | nih.gov |

| Phosphinoylmethyl-aminophosphonate derivative 2e | PC-3 (Prostatic Carcinoma) | Not specified (more effective than on MDA-MB 231) | nih.gov |

| α-Hydroxy- and α-mesyloxy-3,5-di-tert-butylbenzylphosphonates | Human Breast Carcinoma | 16.4 and 28.0 | nih.gov |

This table showcases the cytotoxic potential of related phosphonate compounds.

Signaling Pathway Analysis: Western blotting or other immunoassays would be employed to investigate the phosphorylation status of key signaling proteins downstream of inhibited phosphatases or proteases. For example, if this compound inhibits a specific PTP, an increase in the phosphorylation of its substrate would be expected.

Antimicrobial Susceptibility Testing: To explore potential antimicrobial activity, minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be performed against various bacterial strains. nih.govicm.edu.plresearchgate.net

Antimicrobial Activity of Related Diethyl Benzylphosphonates against E. coli

| Compound | Strain | Activity | Reference |

| Diethyl benzylphosphonate derivatives | K12 and R2 | High selectivity and activity | nih.govicm.edu.pl |

This table indicates the potential for antimicrobial activity based on related compounds.

By systematically applying these cellular assays, researchers can build a detailed picture of the molecular mechanisms underlying the biological activities of this compound, paving the way for further investigation and potential therapeutic applications.

Structure Activity Relationship Sar Investigations of 4 Acetylamino Benzylphosphonate Derivatives

Systematic Structural Modifications of the Phosphonate (B1237965) Moiety

The phosphonate group is a cornerstone of the molecule's activity, largely due to its ability to act as a phosphate (B84403) bioisostere. As a stable analog of a phosphate group, the phosphonate's carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage, unlike the more labile phosphoester (P-O-C) bond found in natural phosphates. This metabolic stability is a key advantage in drug design.

Investigations into derivatives have shown that modifications to this group are generally detrimental to activity. For instance, in a study of the closely related compound, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, all of its synthesized metabolites demonstrated lower potency than the parent compound. nih.gov These metabolites would include the monomethyl ester and the fully de-esterified phosphonic acid, indicating that the diethyl ester form is optimal for the activity measured in that specific biological system. This suggests that the charge and steric profile of the phosphonate moiety are finely tuned for interaction with its biological target.

The phosphonate group's pKa values are critical for its role as a mimic of the phosphate dianion at physiological pH. Any modification that significantly alters its ionization state, such as converting it to a phosphinic acid or a non-ionizable group, would likely disrupt the key electrostatic interactions required for binding to a target protein. Therefore, the phosphonic acid or its simple esters are considered essential for maintaining biological function.

Exploration of Substituent Effects on the Benzyl (B1604629) Ring of 4-(Acetylamino)benzylphosphonate

The benzyl ring serves as a scaffold, positioning the other functional groups in the correct orientation for molecular recognition. Modifications to this ring can influence activity through steric and electronic effects.

Studies on related diethyl benzylphosphonate derivatives have explored the impact of various substituents on the phenyl ring. nih.gov In one such study focused on antimicrobial activity, the introduction of a pinacol (B44631) boronic ester at the para-position of the phenyl ring did not significantly alter the minimum inhibitory concentration (MIC) compared to the unsubstituted analog, suggesting some tolerance for bulky groups at this position. nih.gov

In contrast, research on α-hydroxy-benzylphosphonates revealed that the addition of strongly electron-withdrawing groups could enhance cytotoxic activity. mdpi.com Specifically, analogs bearing 3,4,5-trifluoro or 3-trifluoromethyl substituents on the phenyl ring displayed increased toxicity against cancer cell lines. This indicates that modulating the electronic properties of the aromatic ring can be a viable strategy for increasing potency. These findings suggest that the benzyl ring likely participates in hydrophobic or π-stacking interactions within the binding site, and that these interactions can be enhanced by specific substitution patterns.

Table 1: Effect of Benzyl Ring Substitution on Activity of Related Benzylphosphonates This table compiles data from studies on compounds structurally related to this compound to infer potential SAR trends.

| Parent Scaffold | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Diethyl benzylphosphonate | Pinacol boronic ester | para | No significant change in antimicrobial MIC | nih.gov |

| α-Hydroxy-benzylphosphonate | 3,4,5-Trifluoro | meta, meta, para | Increased cytotoxicity | mdpi.com |

| α-Hydroxy-benzylphosphonate | 3-Trifluoromethyl | meta | Increased cytotoxicity | mdpi.com |

Impact of Amide Group Modifications on Biological Activity and Binding Affinity

The acetylamino group provides a critical hydrogen-bonding opportunity through its N-H (donor) and carbonyl (C=O) (acceptor) functionalities. SAR studies on complex natural products containing similar functionalities have shown that modifications to this group can significantly impact biological activity.

For example, in a series of 4β-N-acetylamino substituted podophyllotoxin (B1678966) derivatives, modifying the acetyl group had a profound effect on anticancer activity. nih.govnih.gov It was found that introducing a hydrophobic, disubstituted alkyl group onto the acetylamino moiety was advantageous, suggesting that the amide's acyl portion may fit into a specific hydrophobic pocket in the target protein. nih.govresearchgate.net This highlights the importance of the size, shape, and lipophilicity of the N-acyl group.

These findings allow for the hypothesis that in this compound, the acetyl group could be replaced with other acyl groups to probe for additional hydrophobic interactions. For example, increasing the alkyl chain length (e.g., propionyl, butyryl) or introducing cyclic or aromatic moieties could lead to enhanced binding affinity and potency, provided these new groups are sterically compatible with the binding site. The fundamental amide linkage, however, is likely essential for its hydrogen-bonding role.

Table 2: Inferred Impact of Amide Group Modification Based on Analogous Scaffolds This table is based on SAR studies of more complex molecules containing an N-acetylamino moiety to predict the effects of similar changes on this compound.

| Parent Scaffold | Modification on Acetylamino Group | Observed Effect on Activity | Reference |

|---|---|---|---|

| Podophyllotoxin | Introduction of a hydrophobic disubstituted alkyl group | Advantageous for cytotoxic activity | nih.gov |

| Podophyllotoxin | Substitution with a morpholine (B109124) ring | Loss of cytotoxicity | nih.gov |

Elucidation of Key Pharmacophoric Elements for Molecular Recognition

Based on the collective SAR data, a pharmacophore model for this compound derivatives can be proposed. A pharmacophore defines the essential steric and electronic features required for a molecule to interact with its specific biological target.

The key elements are:

An Anionic/Hydrogen-Bonding Region: Represented by the phosphonate group. This feature is crucial for mimicking phosphate and forming key electrostatic or hydrogen-bonding interactions. Its dianionic nature at physiological pH is a primary recognition element.

Aromatic/Hydrophobic Core: The benzyl ring provides a rigid scaffold and likely engages in van der Waals or π-π stacking interactions with hydrophobic residues in the binding pocket.

Hydrogen Bond Donor/Acceptor Site: The amide linkage is a critical interaction point. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor.

Hydrophobic Pocket: The terminal methyl of the acetyl group appears to occupy a small hydrophobic pocket. The SAR from related compounds suggests that this pocket can accommodate larger hydrophobic groups, which could be exploited for designing more potent analogs.

These elements must be arranged in a specific three-dimensional orientation, dictated by the benzylphosphonate framework, to ensure proper binding and biological activity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, a QSAR study would be invaluable for predicting the potency of novel analogs and guiding synthetic efforts.

Although a specific QSAR study on this exact compound series is not publicly available, models from related structures offer a blueprint for how such an analysis would proceed. For instance, a QSAR study on 2-acylamino-4,6-diphenylpyridine derivatives identified hydrophobicity (LogP) and stretch-bend energy (a steric parameter) as being positively correlated with antagonist activity. crpsonline.com Similarly, a QSAR analysis of nitrogen-containing phosphonates as enzyme inhibitors successfully developed robust predictive models. nih.gov

A hypothetical QSAR model for this compound analogs would involve calculating a variety of molecular descriptors for a training set of compounds with known biological activities. These descriptors would include:

Electronic Descriptors: Hammett constants (σ) for ring substituents, atomic charges, and dipole moments to quantify electron-donating or -withdrawing effects.

Hydrophobic Descriptors: LogP or calculated LogP (cLogP) to model the compound's lipophilicity.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, or specific steric parameters (like Taft's Es) to describe the size and shape of substituents.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Through multiple linear regression or more advanced machine learning methods, an equation would be generated that links these descriptors to the biological activity (e.g., pIC₅₀). A statistically valid model (high r², q²) would serve as a powerful tool for the rational design of new, more potent derivatives.

Computational and Theoretical Studies on 4 Acetylamino Benzylphosphonate

Molecular Docking and Dynamics Simulations of 4-(Acetylamino)benzylphosphonate-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein.

Molecular Docking studies for this compound would involve predicting its preferred binding orientation within the active site of a target protein. This is achieved by sampling a large number of possible conformations and positions of the ligand and scoring them based on a force field that approximates the binding energy. For instance, in studies of similar phosphonate (B1237965) inhibitors, docking has been instrumental in identifying key interactions. A covalent bond between the phosphorus atom of the phosphonate group and a serine residue in the active site of a protease is a common finding. nih.gov The acetylamino group of this compound could form crucial hydrogen bonds with receptor residues, further stabilizing the complex.

Molecular Dynamics (MD) Simulations take the static picture from molecular docking and introduce the element of time, allowing the system to evolve and revealing the dynamic nature of the ligand-protein interaction. An MD simulation of a this compound-protein complex would track the movements of all atoms over time, providing insights into the stability of the binding mode, the flexibility of the protein and ligand, and the role of solvent molecules. nih.gov Analysis of the MD trajectory can reveal conformational changes in the protein upon ligand binding and highlight the most persistent interactions, which are critical for inhibitor potency and selectivity. nih.gov For example, simulations can show how the flexibility of a protein's active site loop decreases upon inhibitor binding. nih.gov

Table 1: Illustrative Molecular Docking and MD Simulation Parameters for a Hypothetical this compound-Protein Complex

| Parameter | Value/Description |

| Docking Software | AutoDock Vina, Glide, GOLD |

| Target Protein | e.g., Protein Tyrosine Phosphatase 1B (PTP1B) |

| Binding Site Definition | Grid box centered on the catalytic site |

| Scoring Function | e.g., Vina Score, GlideScore |

| Predicted Binding Energy | Hypothetical: -7.5 kcal/mol |

| MD Simulation Software | GROMACS, AMBER, NAMD |

| Force Field | AMBER, CHARMM, OPLS |

| Simulation Time | 100 ns |

| Key Interactions Observed | Hydrogen bonds with active site residues, salt bridge with the phosphonate group |

Note: The data in this table is illustrative and based on typical parameters used in studies of similar compounds. Specific values for this compound would require dedicated computational experiments.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like this compound at the atomic level.

These calculations can provide a wealth of information, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. For instance, a study on 4-Acetylmorpholine using DFT showed that acetylation increases the dipole moment, suggesting higher reactivity. researchgate.net A similar analysis on this compound would likely reveal a significant dipole moment due to the polar phosphonate and acetylamino groups.

The electronic properties calculated through DFT, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap generally implies higher reactivity.

Table 2: Illustrative Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Hypothetical Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.8 D |

| Mulliken Charge on Phosphorus | +1.2 e |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations on this compound.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of this compound aims to identify its stable low-energy conformations and the energy barriers between them. This is crucial as the molecule may need to adopt a specific conformation to bind effectively to its target.

Computational methods can systematically rotate the rotatable bonds in the molecule, such as the C-C bond connecting the benzyl (B1604629) ring to the phosphonate group and the C-N bond of the acetylamino group, and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The minima on this landscape correspond to stable conformations.

Understanding the energy landscape helps in determining the flexibility of the molecule and the relative populations of different conformers at a given temperature. A molecule with a relatively flat energy landscape can easily adopt various conformations, which might be advantageous for binding to a flexible protein active site.

Prediction of Binding Affinities and Interaction Hotspots

A primary goal of computational drug design is the accurate prediction of binding affinity, which quantifies the strength of the interaction between a ligand and its target. For this compound, various computational methods can be employed to estimate its binding free energy (ΔG).

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular end-point methods that combine molecular mechanics energies with continuum solvation models to calculate binding free energies from MD simulation trajectories. nih.gov These methods can provide valuable insights into the relative binding affinities of a series of related compounds.

Identifying "interaction hotspots" is another critical aspect. These are specific regions on the protein-ligand interface that contribute most significantly to the binding affinity. Per-residue energy decomposition analysis, often performed after an MD simulation, can pinpoint the key amino acid residues in the target's active site that have the strongest interactions with this compound. nih.gov This information is invaluable for designing more potent and selective inhibitors.

Table 3: Illustrative Binding Affinity Prediction for a Hypothetical this compound-Target Complex

| Method | Predicted ΔG (kcal/mol) | Key Contributing Residues (Hypothetical) |

| MM/PBSA | -12.5 | Arg45, Tyr120, Ser154 |

| MM/GBSA | -15.2 | Arg45, Tyr120, Ser154 |

Note: The data in this table is for illustrative purposes. The actual binding affinity and key interacting residues would depend on the specific protein target and the computational protocol used.

Molecular Orbital Theory Applications in Understanding Phosphonate Reactivity

Molecular Orbital (MO) theory provides a detailed picture of bonding and electronic structure by considering electrons to be delocalized over the entire molecule in molecular orbitals. roaldhoffmann.com For this compound, MO theory can be used to understand the reactivity of the phosphonate group.

The frontier molecular orbitals, the HOMO and LUMO, are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The spatial distribution and energy of these orbitals can explain the susceptibility of the phosphorus atom to nucleophilic attack, a key step in many of its biological interactions. researchgate.net

Analysis of the MOs can also rationalize the nature of the P-C bond and the influence of the acetylamino and benzyl substituents on the electronic properties of the phosphonate moiety. For instance, the electron-donating or -withdrawing nature of the substituents can modulate the energy levels of the frontier orbitals, thereby tuning the reactivity of the compound. roaldhoffmann.com

Advanced Analytical and Spectroscopic Characterization Methods in 4 Acetylamino Benzylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Interaction Studies

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For a molecule like 4-(Acetylamino)benzylphosphonate, NMR provides detailed information about its atomic connectivity and spatial arrangement.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, complex structures necessitate advanced 2D and 3D experiments for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.

COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another, which is critical for assigning protons on the aromatic ring and the ethyl groups of the phosphonate (B1237965).

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is invaluable for connecting different fragments of the molecule. For instance, it can show correlations from the benzylic methylene (B1212753) protons to the carbons of the aromatic ring and the phosphorus atom, confirming the core structure.

These techniques, when used in combination, allow for the complete and accurate assignment of all proton and carbon signals, as illustrated in the hypothetical data table below, which is based on typical chemical shifts for similar structural motifs. rsc.orgscielo.brchemicalbook.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Diethyl this compound Confirmed by 2D NMR

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Acetyl CH₃ | ~2.15 | ~24.5 | C=O |

| Acetyl C=O | - | ~169.0 | Acetyl CH₃, N-H, Aromatic C4 |

| N-H | ~9.90 | - | Acetyl C=O, Aromatic C4, Aromatic C3/C5 |

| Aromatic C2/C6 | ~7.25 | ~130.5 | Benzyl (B1604629) CH₂, Aromatic C4 |

| Aromatic C3/C5 | ~7.55 | ~119.0 | Aromatic C1, N-H |

| Benzyl CH₂ | ~3.15 (d) | ~34.0 (d) | Aromatic C1, Aromatic C2/C6, P |

| Phosphonate O-CH₂ | ~4.05 (m) | ~62.5 (d) | P, Phosphonate CH₃ |

Note: (d) denotes a doublet due to coupling with phosphorus, (t) denotes a triplet, (m) denotes a multiplet. Data is illustrative.

When studying the interaction of this compound with a biological target such as a protein, ligand-based NMR methods are exceptionally powerful. nih.gov These techniques can confirm binding and identify the part of the molecule involved in the interaction without needing to solve the structure of the entire complex.

Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, specific resonances of the target macromolecule are selectively saturated. This saturation is transferred via spin diffusion to the protons of a binding ligand. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows signals only from the ligand protons that are in close proximity to the protein. The intensity of these signals provides a map of the ligand's binding epitope. nih.gov

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment leverages the transfer of magnetization from bulk water to the protein and then to the binding ligand. It is highly sensitive for detecting weak to moderate binding interactions. nih.gov For a weakly binding ligand, the sign of its NMR signals will be opposite to that of a non-binding compound, providing a clear indication of interaction. nih.gov

These methods are crucial for screening and for guiding the rational design of derivatives with improved binding affinity. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (beyond basic identification)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This allows for the unambiguous determination of the elemental formula, a critical step in characterization. Beyond simple identification, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragments, researchers can piece together the molecular structure and confirm the identity of the compound. nih.gov

For this compound, key fragmentation pathways would include:

Neutral loss of ethylene (B1197577) (C₂H₄) from the ethyl phosphonate groups.

Cleavage of the C-P bond, separating the benzyl portion from the phosphonate group.

Fragmentation of the acetylamino group, such as the loss of ketene (B1206846) (CH₂=C=O).

Cleavage of the benzyl C-C bond.

Table 2: Predicted HRMS Fragmentation of Diethyl this compound

| Fragment Description | Proposed Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ (Parent Ion) | C₁₃H₂₁NO₄P⁺ | 286.1152 |

| [M - C₂H₄ + H]⁺ | C₁₁H₁₇NO₄P⁺ | 258.0839 |

| [M - C₄H₈ + H]⁺ | C₉H₁₃NO₄P⁺ | 230.0526 |

| [Acetylaminobenzyl Cation]⁺ | C₉H₁₀NO⁺ | 148.0757 |

Note: These are predicted fragments used to confirm structure during analysis.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights (if applicable)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov The parent molecule, this compound, is achiral and therefore will not produce a CD signal on its own.

However, CD spectroscopy becomes a highly relevant and powerful technique if the compound is studied in the context of its interaction with a chiral macromolecule, such as a protein or DNA. au.dk

Induced CD: When the achiral ligand binds to a chiral protein, it may be forced into a fixed, twisted conformation, resulting in an "induced" CD signal in the absorption region of the ligand's chromophores.

Conformational Changes in the Target: Binding of the ligand can cause conformational changes in the protein target (e.g., changes in α-helix or β-sheet content), which can be monitored by observing changes in the protein's characteristic CD spectrum in the far-UV region (190-250 nm). au.dk

Therefore, while not applicable to the isolated compound, CD is a valuable tool for studying the structural consequences of its binding events.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for In Vitro Binding Kinetics and Thermodynamics

To fully characterize the interaction of this compound with a biological target, it is essential to quantify the binding kinetics and thermodynamics. SPR and ITC are the leading techniques for this purpose. malvernpanalytical.com

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the real-time binding of an analyte (e.g., this compound) flowing over a sensor chip to which a target molecule (e.g., a protein) has been immobilized. nih.govnih.gov This allows for the determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₔ). elsevierpure.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be determined in a single experiment. nih.gov This includes the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.com

Table 3: Key Parameters Obtained from SPR and ITC Analysis

| Technique | Parameters Measured | Information Gained |

|---|---|---|

| SPR | kₐ (on-rate), kₔ (off-rate), Kₔ (affinity) | How fast the compound binds and dissociates; binding strength |

| ITC | Kₔ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Binding strength; drug-to-target ratio; driving forces of binding |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Research Contexts

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, FTIR is used to confirm the presence of its key chemical moieties. nih.gov Furthermore, in a research context, subtle shifts in the absorption frequencies of these functional groups upon binding to a target can provide clues about which parts of the molecule are involved in the interaction. nih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Amide C=O (Amide I) | Stretch | ~1670 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Amide N-H (Amide II) | Bend | ~1550 |

| Phosphonate P=O | Stretch | 1250 - 1200 |

Applications of 4 Acetylamino Benzylphosphonate As a Research Probe and Chemical Tool

Development of 4-(Acetylamino)benzylphosphonate Analogs as Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful strategy for studying enzyme function directly in complex biological systems. This technique utilizes activity-based probes (ABPs) that typically consist of a reactive group (warhead), a recognition element, and a reporter tag. Phosphonates, particularly diphenyl phosphonates, have been widely employed as effective warheads for targeting serine proteases. nih.gov They act as irreversible inhibitors by forming a stable covalent bond with the active site serine residue.

A review of the literature indicates a significant lack of studies focused on the development and application of this compound as a central scaffold for ABPs. However, a related compound, "benzylamine 4-acetamidophendiphenyl phosphonate (B1237965)," was synthesized as part of a larger library of chemically diverse ABPs targeting trypsin-like serine proteases. nih.gov The synthesis of this particular analog was reported to have a low yield, and the study did not provide further details on its specific inhibitory activity or its utility as a probe. nih.gov This suggests that while the core structure has been considered in the broader context of ABP development, it has not been a primary focus for optimization and application.

The development of effective ABPs requires a careful balance of reactivity and selectivity. The recognition element of the probe plays a crucial role in directing it to the desired enzyme target. The 4-acetylamino group on the benzyl (B1604629) ring could potentially serve as a recognition element, interacting with specific residues in an enzyme's active site. However, without dedicated studies, its influence on target selectivity remains speculative.

Utility in Exploring Enzyme Active Site Topography

Chemical probes are invaluable tools for mapping the topology of enzyme active sites. By systematically modifying the structure of an inhibitor or probe and evaluating its binding affinity and inhibitory potency, researchers can infer the size, shape, and chemical nature of the active site cleft.

There is no specific evidence in the scientific literature of this compound being used for this purpose. The general principle involves designing a series of analogs with varied substituents to probe for specific interactions within the active site. For instance, altering the length and nature of the acyl chain in the acetylamino group or introducing substituents at other positions on the phenyl ring could provide insights into the spatial constraints and electrostatic properties of a target enzyme's binding pocket. However, such structure-activity relationship (SAR) studies involving this compound have not been reported.

Contribution to Understanding Phosphonate-Enzyme Recognition Principles

The interaction between phosphonate-based inhibitors and their target enzymes is a subject of considerable interest. The phosphonate moiety can act as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by proteases. Understanding the principles that govern this recognition is crucial for the design of potent and selective inhibitors.

Application in Chemical Genetics and Phenotypic Screening (as a tool, not therapeutic)

Chemical genetics employs small molecules to perturb protein function and elucidate biological pathways, often through phenotypic screening. In this approach, large libraries of compounds are screened for their ability to induce a specific phenotype in cells or organisms. Active compounds can then be used as tools to identify the protein targets and cellular processes underlying the observed phenotype.

A thorough search of the literature did not reveal any instances of this compound being included in chemical libraries for phenotypic screening or its use as a tool compound in chemical genetics studies. For a compound to be a useful tool in this context, it should ideally exhibit high potency, selectivity, and have a well-defined mechanism of action. As the biological targets and cellular effects of this compound are largely unknown, its utility as a chemical genetics tool is yet to be established.

Role in Advancing Specific Biochemical Pathway Knowledge

By inhibiting specific enzymes, chemical probes can be used to dissect complex biochemical pathways and understand the roles of individual components. An inhibitor that selectively blocks a particular enzymatic step can lead to the accumulation of upstream metabolites and the depletion of downstream products, providing valuable information about the pathway's architecture and regulation.

There is no documented use of this compound in studies aimed at advancing the knowledge of specific biochemical pathways. Its potential to modulate any particular pathway is unknown due to the lack of information regarding its enzyme inhibitory profile.

Future Research Directions and Unexplored Avenues for 4 Acetylamino Benzylphosphonate

Challenges and Opportunities in Developing Novel Phosphonate-Based Research Tools

The development of research tools from phosphonate-containing scaffolds like 4-(acetylamino)benzylphosphonate presents both hurdles and significant opportunities. A primary challenge for phosphonates is their high negative charge at physiological pH, which can impede permeation across biological membranes. nih.gov However, this challenge has spurred the development of innovative prodrug strategies, where the phosphonate (B1237965) group is temporarily masked to enhance cellular uptake. nih.govnih.gov

Another challenge lies in achieving high selectivity for specific biological targets. nih.gov The design of peptidyl phosphonate derivatives, guided by the substrate preference of a target enzyme, has shown promise in creating highly selective inhibitors. nih.gov Furthermore, the synthesis of porous metal phosphonates for applications in catalysis and separation faces challenges in creating controlled and stable structures. nih.gov Overcoming these challenges could lead to the creation of highly specific molecular probes and functional materials based on the this compound scaffold.

| Challenge | Opportunity / Strategy | Source(s) |

| Poor cell permeability due to negative charge. | Development of prodrugs (e.g., protecting groups) to mask the phosphonate charge and improve cellular delivery. | nih.gov |

| Achieving target selectivity. | Design of derivatives based on enzyme substrate preferences; modification of ester substituents on the phosphorus atom. | nih.gov |

| Synthesis of stable, functional materials. | Exploration of new synthetic strategies for creating controlled porous metal phosphonates for catalysis or separation. | nih.gov |

| Potential for environmental persistence. | Investigation into biodegradation pathways and green chemistry approaches for synthesis and degradation. | rsc.org |

Potential for Combination Studies with Other Small Molecules for Synergistic Research Outcomes

The concept of synergism, where the combined effect of two or more molecules is greater than the sum of their individual effects, is a promising avenue for phosphonate research. rsc.org Studies have shown that combining phosphonates with other molecules, such as polymers or other chemical modifications, can enhance their desired activity. rsc.orgnih.gov For instance, in the context of siRNA, combining a vinylphosphonate (B8674324) modification with other chemical groups significantly improved potency. nih.gov

For this compound, combination studies could unlock new research applications. Investigating its effects alongside other small-molecule inhibitors or modulators of related biological pathways could reveal synergistic interactions. This approach could lead to the development of more potent and specific research tools for studying complex cellular processes. For example, combining it with molecules that influence a related target could provide a more profound and specific effect than either molecule alone.

| Phosphonate-Based Molecule/Modification | Combined Molecule/Modification | Observed Synergistic Outcome | Source(s) |

| HEDP (a phosphonate) | 2-aminothiophenol | Cooperative inhibition effect on stainless steel corrosion. | rsc.org |

| (E)-5'-vinylphosphonate siRNA | Phosphorothioate (PS) modification and GalNAc cluster | 5-10 fold improvement in potency for enhancing siRNA activity. | nih.gov |

| Bisphosphonates (BPs) | Inorganic metal ions (in MOFs) | Controlled, pH-driven release of the active BP agent. | uef.fi |

Exploration of Multi-Targeting Approaches with this compound Scaffolds

Traditional drug discovery often focuses on a "one molecule, one target" paradigm. However, for complex biological systems and diseases, multi-targeting strategies are gaining traction. nih.gov These approaches involve designing a single molecule to interact with multiple targets or using a combination of drugs to hit several points in a disease pathway. nih.gov

The this compound scaffold is well-suited for such exploration. The phenyl ring and the acetylamino group provide sites for chemical modification, allowing for the creation of derivatives designed to interact with more than one biological target. For example, one part of the molecule could be optimized to bind to a primary enzyme target, while another part could be modified to interact with a secondary protein or receptor involved in the same or a complementary pathway. This strategy could overcome potential resistance mechanisms and lead to more robust biological effects, making such derivatives powerful research tools. nih.gov

Integration with Advanced Omics Technologies for Systems-Level Understanding

To fully understand the biological impact of this compound and its future derivatives, integration with advanced "omics" technologies is essential. nih.govnih.gov These high-throughput techniques allow for a global analysis of molecules in a biological system, providing a holistic view of a compound's effects. nih.govtandfonline.com

Metabolomics can identify and quantify changes in the cellular metabolite profile following exposure to the compound, revealing which metabolic pathways are perturbed. nih.govsemanticscholar.org

Proteomics can analyze large-scale changes in protein expression and modification, helping to identify the direct targets and off-targets of the compound and understand its mechanism of action at a systems level. tandfonline.comnih.gov

By applying these technologies, researchers can move beyond a single endpoint and generate a comprehensive, data-rich profile of how this compound interacts with a biological system. This systems-level understanding is crucial for validating its use as a specific research tool and for identifying new, unexplored biological activities without relying on clinical data. tandfonline.comsemanticscholar.org

| Omics Technology | Measures | Potential Application for this compound Research | Source(s) |

| Metabolomics | Global changes in small-molecule metabolites (e.g., lipids, amino acids, sugars). | To identify metabolic pathways affected by the compound and understand its functional impact on cell metabolism. | nih.govsemanticscholar.org |

| Proteomics | Large-scale changes in protein expression levels and post-translational modifications. | To identify protein targets, off-targets, and downstream signaling pathways modulated by the compound. | tandfonline.comnih.gov |

| Transcriptomics | Changes in gene expression (mRNA levels) across the genome. | To understand how the compound influences gene regulation and to identify gene networks involved in its response. | semanticscholar.org |

| Integrative/Multi-Omics | Combines data from two or more omics platforms. | To build a comprehensive, systems-level model of the compound's mechanism of action by linking changes in genes, proteins, and metabolites. | tandfonline.com |

Advancements in Computational Methodologies for this compound Design and Prediction

Computational chemistry and in silico methods have become indispensable tools in modern chemical research and drug design. nih.gov These methodologies can accelerate the design of novel this compound derivatives and predict their properties, saving significant time and resources.

Molecular Docking can be used to predict how derivatives of this compound might bind to the active site of a target protein, guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of derivatives with their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the stability of the interaction and the key forces involved. nih.gov

By leveraging these computational tools, researchers can rationally design new analogs of this compound with improved properties, such as enhanced target affinity, better cell permeability, or specific multi-target profiles.

| Computational Methodology | Description | Application in this compound Research | Source(s) |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To screen virtual libraries of derivatives and prioritize compounds for synthesis based on predicted binding affinity and mode. | nih.gov |

| QSAR | Relates the chemical structure of molecules to their biological activity using statistical models. | To predict the activity of novel derivatives and guide the design of compounds with enhanced potency. | nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | To assess the stability of the compound-target complex and analyze detailed molecular interactions. | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. | To design novel scaffolds that retain the key interaction points of this compound while having different core structures. | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(acetylamino)benzylphosphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves phosphonylation of 4-(acetylamino)benzyl precursors. For example, diethyl 4-aminobenzylphosphonate can be acetylated to introduce the acetylamino group, followed by deprotection steps. Solvent choice (e.g., methylene chloride or acetone) and temperature control (60–80°C) are critical to avoid side reactions. Evidence from related phosphonate syntheses suggests using oxidizing agent-free conditions to prevent degradation . Characterization via P NMR and IR spectroscopy ensures structural fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H and C NMR : Confirm the presence of the acetylamino group (δ ~2.1 ppm for CH) and aromatic protons (δ 6.5–7.5 ppm).

- P NMR : Detects phosphonate groups (δ 15–25 ppm), critical for verifying successful synthesis .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1250 cm (P=O stretch) validate functional groups .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., acetone, methylene chloride) but insoluble in water. This necessitates organic-phase reactions for synthesis and aqueous-organic biphasic systems for biological assays. Pre-solubilization in DMSO (<5% v/v) is recommended for cell-based studies to avoid precipitation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the phosphonate ester groups (e.g., diethyl vs. dimethyl) to alter lipophilicity and bioavailability.

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -F, -CF) to the benzene ring to enhance electrophilic reactivity, as seen in related fluorinated benzylphosphonates .

- Biological Assays : Use in vitro cytotoxicity screens (e.g., MTT assay) and compare IC values against parent compounds. Evidence from α-aminophosphonate analogues shows improved anticancer activity with electron-donating substituents .

Q. How should researchers resolve contradictions in reported biological activity data for phosphonate derivatives?

- Methodological Answer :

- Standardize Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) and incubation times can skew results. Replicate experiments under identical conditions.

- Control for Purity : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.

- Mechanistic Studies : Employ molecular docking to verify target engagement (e.g., kinase inhibition) and validate inconsistencies using orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. What strategies are effective for improving the metabolic stability of this compound in vivo?

- Methodological Answer :

- Prodrug Design : Convert phosphonate to prodrugs (e.g., bis-amidate esters) to enhance membrane permeability.

- PEGylation : Attach polyethylene glycol (PEG) chains to reduce renal clearance.

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent models to track plasma half-life and metabolite formation. Evidence from fluoroethylated phosphonates shows improved stability with halogen substitutions .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model transition states for phosphorylation reactions to identify energetically favorable pathways.

- Machine Learning : Train models on existing phosphonate reaction datasets to predict yields and side products.

- Retrosynthetic Analysis : Use tools like Synthia® to deconstruct the molecule into feasible precursors (e.g., 4-aminobenzyl alcohol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.